molecular formula C16H15NO6 B12729075 Muraglitazar metabolite M21 CAS No. 886984-60-7

Muraglitazar metabolite M21

Cat. No.: B12729075
CAS No.: 886984-60-7
M. Wt: 317.29 g/mol
InChI Key: HOIFDAFQICSIQD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Muraglitazar metabolite M21 undergoes several types of chemical reactions, including:

    Hydroxylation: Introduction of hydroxyl groups.

    O-demethylation: Removal of methyl groups.

    Oxazole-ring opening: Breaking of the oxazole ring structure.

    O-dealkylation: Removal of alkyl groups.

    Carboxylic acid formation: Formation of carboxylic acid groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include microbial strains, high-performance liquid chromatography (HPLC), and tandem mass spectrometry (MS/MS) . These techniques help in the identification and analysis of the metabolites formed during the reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and demethylated metabolites, as well as carboxylic acid derivatives .

Properties

CAS No.

886984-60-7

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

2-[(4-hydroxyphenoxy)carbonyl-[(4-hydroxyphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C16H15NO6/c18-12-3-1-11(2-4-12)9-17(10-15(20)21)16(22)23-14-7-5-13(19)6-8-14/h1-8,18-19H,9-10H2,(H,20,21)

InChI Key

HOIFDAFQICSIQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(CC(=O)O)C(=O)OC2=CC=C(C=C2)O)O

Origin of Product

United States

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